3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-(2,6-difluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXZLAJPWEMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamoylation of Propanoic Acid Derivatives
Method Overview:
This approach involves the formation of the carbamoyl group by reacting a suitable propanoic acid derivative with a difluorophenyl isocyanate or a related carbamoylating reagent.
- Starting with 3-aminopropanoic acid or its derivatives, the amino group is reacted with 2,6-difluorophenyl isocyanate in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- The reaction is typically conducted at low temperatures (0–25°C) to control the exothermic reaction and improve selectivity.
- Post-reaction, purification via recrystallization or chromatography yields the target compound.
Research Data:
This method aligns with carbamoylation techniques described in patent literature and organic synthesis protocols, emphasizing mild conditions and high selectivity.
Amide Bond Formation via Coupling of Difluorophenyl Isocyanates with Propanoic Acid Derivatives
Method Overview:
This method employs carbodiimide-mediated coupling to form the amide linkage between a difluorophenyl carbamoyl intermediate and a propanoic acid derivative.
- Activation of 3-aminopropanoic acid using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Addition of 2,6-difluorophenyl isocyanate to the activated intermediate facilitates the formation of the carbamoyl linkage.
- The reaction proceeds at room temperature, with purification by chromatography.
Research Data:
This approach is supported by literature on amide synthesis involving isocyanates and carbodiimide coupling, providing high yields and operational simplicity.
Multi-step Synthesis via Intermediate Formation
Method Overview:
A more elaborate route involves synthesizing an intermediate 2,6-difluorophenyl isocyanate or carbamoyl chloride , followed by nucleophilic substitution or addition to a suitable precursor.
- Synthesis of 2,6-difluorophenyl isocyanate from 2,6-difluoroaniline via phosgene or triphosgene-mediated chlorination and subsequent isocyanate formation.
- Reaction of this intermediate with 3-aminopropanoic acid derivatives under controlled conditions yields the desired carbamoyl compound.
- Alternatively, carbamoyl chlorides derived from the isocyanate can be used for acylation reactions.
Research Data:
This route is detailed in patents and synthesis protocols emphasizing the generation of carbamoyl chlorides and their subsequent reactions.
Green and Solvent-Free Approaches
Recent advances suggest the possibility of solvent-free or microwave-assisted synthesis to improve efficiency and reduce environmental impact.
- Mixing 3-aminopropanoic acid with 2,6-difluorophenyl isocyanate in a microwave reactor at elevated temperatures (80–120°C).
- Reaction times are significantly reduced, and yields are comparable or superior to traditional methods.
Research Data:
Such methods are discussed in green chemistry literature, emphasizing sustainability and operational safety.
Data Summary Table: Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of difluorobenzoic acid derivatives.
Reduction: Formation of 3-[(2,6-Difluorophenyl)amino]propanoic acid.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Pharmacological Research
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid has been investigated for its potential role as a pharmacological agent. The compound's structure suggests it may act as an inhibitor or modulator of specific biological pathways, particularly those related to inflammation and pain management.
Case Study : A study highlighted its potential as a modulator for the RXFP1 receptor, which is involved in cardiovascular functions. This receptor modulation could lead to new therapies for heart failure, emphasizing the compound's relevance in cardiovascular pharmacology .
Anticancer Research
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The difluorophenyl group may enhance the compound's ability to interact with cancer cell receptors, potentially leading to the development of novel anticancer drugs.
Case Study : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro. Further research is needed to explore its efficacy in vivo and its mechanism of action .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives that may exhibit enhanced biological activity or reduced toxicity.
Mechanism of Action
The mechanism by which 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can enhance binding affinity to enzymes or receptors, modulating their activity. The carbamoyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
3-Amino-3-(2,6-difluorophenyl)propanoic Acid
- Structure: Differs by replacing the carbamoyl group (-CONH₂) with an amino group (-NH₂) at the β-position of the propanoic acid chain.
- However, the amino group introduces a basic site, which may enhance interactions with acidic biological targets .
- Applications : Used as a chiral building block in peptide synthesis and enzyme inhibition studies .
2-Amino-3-(2,6-difluorophenyl)propanoic Acid
- Structure: Features an amino group at the α-position of the propanoic acid chain instead of the carbamoyl group.
- Properties: The α-amino substitution increases steric hindrance near the carboxylic acid, affecting its pKa and reactivity. This compound is more polar than the carbamoyl analog, influencing its pharmacokinetic profile .
- Safety : Requires strict handling protocols (e.g., P201, P210 codes) due to reactivity risks .
3-(2,6-Difluorophenyl)azetidin-3-ol HCl
- Structure: Replaces the propanoic acid chain with an azetidine ring containing a hydroxyl group.
- The hydroxyl group enhances water solubility but reduces lipophilicity compared to the carbamoyl derivative .
- Applications : Investigated in neurological disorders due to its ability to cross the blood-brain barrier .
3-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)propanoic Acid
- Structure: Contains a dioxoisoindolinyl-dioxopiperidinyl moiety linked via an amino group to the propanoic acid.
- Properties: The extended aromatic system increases molecular weight (MW = 345.31 g/mol) and logP, suggesting lower aqueous solubility but higher membrane permeability than 3-[(2,6-difluorophenyl)carbamoyl]propanoic acid .
- Applications : Explored in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
2-(Tert-Butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic Acid
- Structure: Includes a Boc-protected amino group at the α-position.
- Properties : The Boc group enhances stability during synthetic processes, making it a preferred intermediate in peptide chemistry. The tert-butyl group increases steric bulk, which may hinder enzymatic degradation .
Data Tables
Table 1. Key Properties of Compared Compounds
Biological Activity
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and various therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a propanoic acid backbone with a carbamoyl group attached to a difluorophenyl moiety. This unique structure contributes to its biological activity by influencing interactions with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific metabolic enzymes, altering cellular processes and signaling pathways. This inhibition can prevent substrate binding and catalytic activity, leading to downstream effects in cellular metabolism.
- Cell Signaling Modulation : The compound influences cell signaling pathways related to apoptosis and proliferation. By binding to certain receptors or proteins, it can modulate these critical biological processes.
- DNA Interaction : Preliminary studies suggest that this compound may interfere with DNA replication, leading to cell cycle arrest and potential apoptotic effects in cancer cells.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Properties : The compound has demonstrated efficacy in inhibiting tumor growth in various cancer models. Notably, it shows potential against multidrug-resistant cancer cells, making it a candidate for further development in cancer therapy.
- Antimicrobial Activity : Initial evaluations suggest that this compound may possess antimicrobial properties, which could be explored for developing new antibacterial or antifungal agents.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Cancer Cell Lines : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The observed IC50 values indicated potent activity against specific cancer types.
- Animal Models : In vivo studies demonstrated that administration of the compound at varying dosages led to marked inhibition of tumor growth in xenograft models. Low doses exhibited minimal toxicity while effectively reducing tumor size.
Biochemical Pathways
The compound is primarily metabolized in the liver through cytochrome P450 enzymes, leading to the formation of various metabolites that may also contribute to its biological effects. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential drug interactions.
Transport and Distribution
Research indicates that the transport and distribution of this compound within biological systems are mediated by specific transporters. Its subcellular localization suggests a preference for mitochondrial targeting, which may play a role in its pro-apoptotic effects.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-Benzyl-1,3,4-oxadiazole-2-thiol | Antidiabetic | |
| 5-(Benzothiazol-2-yl)-3-(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione | Antidiabetic | |
| 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one | Antioxidant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, and how can purity be optimized?
- Methodology : Catalytic hydrogenation (e.g., 5% Pd/C under 50 psi H₂ in ethanol at 20°C for 24 hours) is a common approach for fluorinated aromatic intermediates. Post-reaction purification via solvent evaporation and crystallization (e.g., ethyl ether) can achieve ~80% yield with high purity. Analytical validation using NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (MS) is critical .
- Safety : Use PPE (gloves, goggles) and avoid ignition sources during hydrogenation .
Q. What analytical techniques are most reliable for characterizing fluorinated carbamoylpropanoic acid derivatives?
- NMR : Assign aromatic protons (2,6-difluorophenyl) and carbamoyl NH signals (δ 8–10 ppm).
- MS : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in related fluorophenylpropanoic acids) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Work in a fume hood with chemical-resistant gloves. Avoid exposure to moisture or high temperatures (>50°C) .
Advanced Research Questions
Q. How can conflicting data on reaction yields for fluorinated propanoic acid derivatives be resolved?
- Root Cause Analysis : Compare reaction parameters (e.g., catalyst loading, solvent polarity, temperature). For example, β-propiolactone-based routes yield 49%, while acrylonitrile methods achieve 72% due to better electrophilic reactivity .
- Validation : Replicate reactions under controlled conditions and characterize by HPLC to assess side products.
Q. What strategies optimize enantiomeric purity in chiral fluorinated carbamoylpropanoic acids?
- Chiral Catalysts : Use (S)- or (R)-specific catalysts during hydrogenation or coupling steps.
- Chromatography : Chiral HPLC with amylose-based columns to separate enantiomers.
- Crystallization : Diastereomeric salt formation (e.g., with tartaric acid derivatives) .
Q. How do fluorinated substituents influence the biological activity of carbamoylpropanoic acid derivatives?
- Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and binding affinity (e.g., via C–F⋯H interactions with enzymes).
- In Vitro Testing : Assess inhibition of target proteins (e.g., kinases) using fluorinated analogs. Derivatives with 3,5-difluorophenyl groups show enhanced activity in thiazolidinone-based inhibitors .
Q. What computational methods predict the physicochemical properties of this compound?
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) for hydrogen-bonding sites.
- LogP Prediction : Use software like MarvinSuite to estimate lipophilicity (critical for drug permeability) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in melting points or spectral data across studies?
- Standardization : Use certified reference materials (CRMs) for calibration.
- Inter-lab Collaboration : Cross-validate NMR/MS data with independent labs. For example, crystal structure data (e.g., CCDC entries) can resolve ambiguities in hydrogen-bonding patterns .
Q. What are the limitations of using NMR alone for characterizing fluorinated carbamoylpropanoic acids?
- Signal Overlap : Aromatic protons in 2,6-difluorophenyl groups may overlap with carbamoyl NH in DMSO-d₆. Use 2D NMR (COSY, HSQC) for resolution.
- Dynamic Effects : Rotameric equilibria in solution may broaden signals. Low-temperature NMR (–40°C) can mitigate this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
